4-O-Demethylisokadsurenin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEJIWMVJJRSMG-ZUJDROPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Characterization of Novel Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a large and structurally diverse class of polyphenolic secondary metabolites widely distributed throughout the plant kingdom, particularly in seeds (like flaxseed and sesame), whole grains, fruits, and vegetables. They are formed through the oxidative dimerization of two or more phenylpropanoid units. This common biosynthetic origin gives rise to a vast array of structures, including dibenzylbutanes, dibenzylbutyrolactones, arylnaphthalenes, aryltetralins, and furofurans.
Lignans have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Notably, semi-synthetic derivatives of the lignan (B3055560) podophyllotoxin, such as the anticancer drugs etoposide (B1684455) and teniposide, underscore the therapeutic potential of this compound class, establishing them as valuable lead structures in drug discovery. This guide provides an in-depth overview of the core methodologies and workflows for the discovery, isolation, structural elucidation, and biological characterization of novel lignans.
General Workflow for Novel Lignan Discovery
The process of discovering and characterizing a new lignan is a systematic, multi-step endeavor that begins with raw plant material and culminates in a fully characterized molecule with a known biological activity profile. The workflow integrates techniques from natural product chemistry, analytical chemistry, and pharmacology.
Experimental Protocols: Isolation and Purification
The initial and most critical phase involves the efficient extraction and isolation of lignans from the complex plant matrix.
Extraction of Lignans from Plant Material
This protocol describes a general procedure for obtaining a crude lignan extract.
-
Materials:
-
Dried and powdered plant material.
-
n-Hexane (for defatting, if necessary).
-
Methanol (B129727) or Ethanol (B145695) (70-80% aqueous solution is common).
-
Ethyl acetate (B1210297).
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1 M Hydrochloric acid (HCl) or β-glucuronidase/sulfatase (for hydrolysis).
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Beakers, flasks, filter paper.
-
Sonicator or shaker.
-
Rotary evaporator.
-
-
Protocol:
-
Sample Preparation: Dry the plant material below 60°C to prevent degradation and grind it into a fine powder. For oil-rich materials like flaxseed, perform a defatting step by macerating the powder with n-hexane for several hours, then filter and discard the solvent.
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Solvent Extraction: Macerate the plant powder in 70-80% aqueous methanol or ethanol at a solid-to-liquid ratio of 1:10 (w/v). Agitate using a shaker or sonicate for 30-60 minutes at room temperature. Repeat the extraction process 2-3 times to ensure maximum yield.
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Filtration and Concentration: Pool the extracts and filter to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
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Hydrolysis (Optional): To cleave glycosidic bonds and release lignan aglycones, resuspend the crude extract in 1 M HCl and heat at 90-100°C for 1-2 hours. Alternatively, for enzymatic hydrolysis, incubate the extract with an enzyme like β-glucuronidase at an optimal pH and temperature (e.g., pH 5.0, 37°C) for 12-24 hours.
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Purification: After hydrolysis, perform a liquid-liquid extraction with a solvent like ethyl acetate to recover the less polar lignan aglycones. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. The resulting residue is ready for purification.
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Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analysis and purification of lignans.
-
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
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Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
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HPLC-grade acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
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Syringe filters (0.45 µm).
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Purified crude extract or fraction.
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Protocol:
-
Sample Preparation: Dissolve the dried extract/fraction in the initial mobile phase composition (e.g., 80% A, 20% B). Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
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Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-35 min, increase to 90% B; 35-40 min, hold at 90% B; 40-45 min, return to 20% B and equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at 280 nm, a common absorbance maximum for phenolic compounds.
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Column Temperature: 30°C.
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-
Fraction Collection: For preparative or semi-preparative HPLC, inject a larger volume of a concentrated sample. Collect the eluent corresponding to distinct peaks using a fraction collector.
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Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified lignan. Assess purity by re-injecting a small amount onto an analytical HPLC system.
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Experimental Protocols: Structure Elucidation
Once a lignan is purified, its chemical structure must be determined unambiguously.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of novel compounds.
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Materials:
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Purified lignan sample (5-10 mg).
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Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, CDCl₃).
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5 mm NMR tube.
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Protocol:
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Sample Preparation: Dissolve the purified lignan in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.
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NMR Analysis: Acquire a suite of 1D and 2D NMR spectra.
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1D Spectra:
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¹H NMR: Provides information on the number, environment, and coupling of protons.
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¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
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-
2D Spectra:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a spin system, helping to piece together fragments of the molecule.
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Uncharted Territory: The Cytotoxic Potential of 4-O-Demethylisokadsurenin D Remains Undefined
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the preliminary cytotoxic effects of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the plant Piper kadsura. Despite the known anticancer properties of other compounds from this plant and related species, direct evidence and quantitative data on the cytotoxicity of this compound are currently unavailable.
Researchers, scientists, and drug development professionals seeking information on this specific compound will find a lack of published studies detailing its efficacy against cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways it may modulate. While the broader family of lignans (B1203133), particularly those from the Piper and Kadsura genera, have shown promise in anticancer research, this potential has not been explicitly explored or validated for this compound.
The Context of Cytotoxicity in Piper kadsura and Related Lignans
Piper kadsura has been a source of various bioactive compounds, with some demonstrating notable cytotoxic activity. For instance, a study on the chemical constituents of Piper kadsura revealed that several isolated compounds exhibited cytotoxicity against human tumor cell lines including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer). This provides a strong rationale for investigating other lignans from this plant, such as this compound.
Furthermore, research into the related genus, Kadsura, has identified dibenzocyclooctadiene lignans with significant antiproliferative effects. This class of compounds, to which this compound belongs, is a promising area for anticancer drug discovery. The established activity of these related compounds underscores the potential of this compound as a cytotoxic agent, yet highlights the absence of direct
Methodological & Application
Application Notes and Protocols for In Vivo Studies with 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the potential therapeutic effects of 4-O-Demethylisokadsurenin D. This document is intended to guide researchers in designing robust preclinical studies to assess the efficacy, safety, and mechanism of action of this compound. Given the limited direct in vivo data on this compound, the proposed experimental designs are based on the known biological activities of structurally related compounds and general best practices for in vivo pharmacology studies.
Introduction
This compound is a natural product with potential therapeutic applications. Based on the activities of similar compounds, it is hypothesized to possess anti-inflammatory and cytotoxic properties.[1] Robust in vivo studies are crucial to validate these potential activities and to understand the compound's behavior in a whole-organism system. This document outlines protocols for investigating its anti-inflammatory and anti-cancer efficacy.
General Considerations for In Vivo Experimental Design
A successful in vivo study requires careful planning and adherence to ethical guidelines. Key considerations include the selection of an appropriate animal model, determination of the optimal dose and administration route, and definition of clear and measurable endpoints.[2][3][4][5]
Phased Approach: A phased preclinical evaluation is recommended, starting with initial efficacy and tolerability screening in a single model, followed by more comprehensive studies to confirm efficacy, establish dose-response relationships, and elucidate the mechanism of action.[2]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Proposed In Vivo Studies
Based on the potential biological activities, the following in vivo studies are proposed:
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Anti-Inflammatory Activity: To evaluate the compound's ability to mitigate inflammation.
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Anti-Cancer Activity: To assess the compound's efficacy in inhibiting tumor growth.
Application Note 1: Evaluation of Anti-Inflammatory Activity
This section details the protocol for assessing the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rodents.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To determine the in vivo anti-inflammatory effect of this compound.
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice).
Materials:
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This compound
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Carrageenan (1% w/v in sterile saline)
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Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)
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Positive control: Indomethacin or Dexamethasone[8]
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Plethysmometer or digital calipers
Experimental Groups:
| Group | Treatment | Dose | Number of Animals (n) |
| 1 | Vehicle Control | - | 6-8 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | 6-8 |
| 3 | This compound | Medium Dose (e.g., 25 mg/kg) | 6-8 |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | 6-8 |
| 5 | Positive Control (Indomethacin) | 10 mg/kg | 6-8 |
Procedure:
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Acclimatize animals for at least one week before the experiment.
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Fast animals overnight with free access to water.
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Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
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Measure the initial paw volume of the right hind paw using a plethysmometer.
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Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
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Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
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Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Time (hours) | Vehicle Control (Paw Volume, mL) | Low Dose (Paw Volume, mL) | Medium Dose (Paw Volume, mL) | High Dose (Paw Volume, mL) | Positive Control (Paw Volume, mL) | % Inhibition (High Dose) |
| 0 | ||||||
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| 24 |
Potential Signaling Pathway for Anti-Inflammatory Action
The anti-inflammatory effects of natural products are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[9]
References
- 1. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 5. ijpbs.com [ijpbs.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Lignan Synthesis: A Guide to Overcoming Challenges in the Total Synthesis of 4-O-Demethylisokadsurenin D
For researchers embarking on the complex journey of synthesizing 4-O-Demethylisokadsurenin D, a dibenzocyclooctadiene lignan (B3055560) with significant biological potential, the path is often fraught with obstacles. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common experimental hurdles. By leveraging insights from the synthesis of closely related natural products, this guide aims to equip scientists and drug development professionals with the knowledge to navigate the intricacies of constructing this stereochemically rich and sterically demanding molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other dibenzocyclooctadiene lignans?
A1: The core challenges in the synthesis of this class of molecules revolve around several key aspects:
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Stereocontrolled Biaryl Coupling: The construction of the central biaryl bond with the correct axial chirality (atropisomerism) is a significant hurdle. The steric hindrance around the coupling sites often leads to low yields or poor stereoselectivity.
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Diastereoselective Cyclooctadiene Ring Formation: Establishing the precise relative stereochemistry of the substituents on the strained eight-membered ring is a complex task. Ring-closing metathesis (RCM) and intramolecular coupling reactions are common strategies, but their success is highly dependent on the substrate and reaction conditions.
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Enantioselective Synthesis of Precursors: The absolute stereochemistry of the final molecule is often dictated by the chirality of the initial building blocks. Developing efficient enantioselective routes to key intermediates is crucial.
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Regioselective Aromatic Functionalization: The specific placement of methoxy (B1213986) and hydroxyl groups on the aromatic rings requires careful planning and execution of regioselective aromatic substitution and functional group interconversion reactions.
Q2: I am struggling with the atroposelective biaryl coupling to form the dibenzocyclooctadiene core. What are some common troubleshooting strategies?
A2: Low yields or poor diastereoselectivity in the biaryl coupling step can be addressed by considering the following:
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Choice of Coupling Reaction: While Suzuki-Miyaura and Stille couplings are frequently employed, their effectiveness can be limited by steric hindrance. Consider exploring alternative methods like Ullmann coupling or oxidative coupling of phenols.
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Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often improve catalytic activity and selectivity. It is advisable to screen a variety of catalysts and ligands.
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Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the outcome. A thorough optimization of these parameters is recommended. For instance, using a weaker base might suppress side reactions.
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Substrate Modification: Modifying the protecting groups on the aromatic rings can alter the steric and electronic properties of the coupling partners, potentially improving the
improving the stability of 4-O-Demethylisokadsurenin D in solution
Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this lignan (B3055560) compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Rapid loss of activity is often indicative of compound degradation. This compound, as a phenolic compound, is susceptible to degradation influenced by several factors.[1][2] Key contributors to instability in solution include:
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Oxidation: Exposure to oxygen can lead to oxidative degradation.
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Light Exposure: Photodegradation can occur, especially under UV light.[1]
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
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pH: The stability of phenolic compounds can be pH-dependent.[1][3]
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize the shelf-life of your this compound solution, we recommend the following storage conditions:
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Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C may be adequate, but validation is recommended.[2]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For sensitive experiments, it is advisable to prepare solutions with degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For cell-based assays, it is crucial to use a solvent that is compatible with your experimental system and to keep the final solvent concentration low to avoid toxicity. When preparing aqueous dilutions for experiments, it is best to do so immediately before use from a concentrated stock solution to minimize degradation in the aqueous environment.
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable way to monitor the stability of your solution is by using analytical chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[4][5][6] These methods allow for the quantification of the parent compound and the detection of any degradation products over time.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
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Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound.
-
Compare the performance of the fresh solution with the older solution in a pilot experiment.
-
If the fresh solution yields the expected results, discard the old solution and review your storage and handling procedures.
-
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential temperature-induced degradation.
-
Verify the accuracy of the concentration by performing a quantitative analysis (e.g., using a UV-Vis spectrophotometer with a known extinction coefficient or by HPLC with a standard curve).
-
-
Issue: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: Degradation Products.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution to establish a baseline chromatogram.
-
Inject an aged solution and compare the chromatograms. New peaks are likely degradation products.
-
To investigate the cause of degradation, you can conduct a forced degradation study by exposing the solution to stress conditions (e.g., heat, light, acid, base, oxidizing agent) and analyzing the resulting chromatograms.
-
-
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound powder
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber vials.
-
Designate a set of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from one of the vials, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the initial concentration (100%).
-
-
Stability Testing Over Time:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the solution to come to room temperature if stored at low temperatures.
-
Dilute and analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of remaining compound against time for each storage condition.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Storage Condition | Time Point | % this compound Remaining |
| -20°C | 0 | 100% |
| 24 hours | ||
| 1 week | ||
| 4°C | 0 | 100% |
| 24 hours | ||
| 1 week | ||
| Room Temp (Dark) | 0 | 100% |
| 24 hours | ||
| 1 week | ||
| Room Temp (Light) | 0 | 100% |
| 24 hours | ||
| 1 week |
Visualizations
Caption: Factors influencing the degradation of lignans in solution.
Caption: Workflow for a typical stability study of a compound in solution.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluation of Synergistic Effects of 4-O-Demethylisokadsurenin D with Known Drugs: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific studies evaluating the synergistic effects of 4-O-Demethylisokadsurenin D in combination with other known drugs. The information presented in this guide is a template designed to illustrate the methodology and data presentation that would be utilized in such a comparative analysis. The experimental data, signaling pathways, and protocols are illustrative and should not be considered as factual results for this compound.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the potential of this compound in combination therapies.
Introduction to Drug Synergy
Drug combination therapy is a cornerstone of treatment for complex diseases such as cancer and infectious diseases. The primary goal of combining drugs is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can lead to several advantages, including increased efficacy, reduced dosages of individual agents (thereby minimizing toxicity), and the potential to overcome drug resistance. The synergistic potential of a novel compound like this compound with established drugs is a critical area of investigation for expanding therapeutic options.
Hypothetical Synergistic Interactions of this compound
For the purpose of this guide, we will hypothesize a study evaluating the synergy of this compound (Compound X) with a standard-of-care chemotherapy agent, Doxorubicin, in a human breast cancer cell line (MCF-7).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical quantitative data on the cytotoxic effects of this compound and Doxorubicin, both alone and in combination. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control (Untreated) | - | 100 ± 5.2 | - |
| This compound (Compound X) | 10 | 85 ± 4.1 | - |
| 20 | 72 ± 3.8 | - | |
| 40 | 58 ± 4.5 | - | |
| Doxorubicin | 0.5 | 78 ± 3.9 | - |
| 1.0 | 65 ± 4.2 | - | |
| 2.0 | 50 ± 3.5 | - | |
| Compound X + Doxorubicin | 10 + 0.5 | 60 ± 3.1 | 0.85 |
| 20 + 1.0 | 42 ± 2.9 | 0.72 | |
| 40 + 2.0 | 25 ± 2.5 | 0.60 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments that would be cited in this guide.
Cell Culture and Reagents
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7, would be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
-
Drugs: this compound (purity > 98%) and Doxorubicin hydrochloride would be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
Cell Viability Assay (MTT Assay)
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MCF-7 cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells would then be treated with varying concentrations of this compound, Doxorubicin, or their combination for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours at 37°C.
-
The medium would be aspirated, and 150 µL of DMSO would be added to dissolve the formazan (B1609692) crystals.
-
The absorbance would be measured at 570 nm using a microplate reader.
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Cell viability would be expressed as a percentage of the control (untreated cells).
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of the drug combination would be determined by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
Visualization of Cellular Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism where this compound enhances the apoptotic effect of Doxorubicin by inhibiting a pro-survival signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the synergistic effects of a drug combination in vitro.
assessing the selectivity of 4-O-Demethylisokadsurenin D for its biological target
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its intended biological target is a critical step in the validation of a potential therapeutic agent. This guide provides a framework for assessing compound selectivity, offering objective comparisons of methodologies and presenting supporting experimental data in a clear, structured format.
While specific biological target and selectivity data for 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura, are not extensively available in public literature, this guide will use a hypothetical compound, designated "Compound X," to illustrate the essential experimental workflows and data presentation required to rigorously assess selectivity. The principles and protocols outlined herein are broadly applicable to the characterization of any novel bioactive molecule.
Comparing Methodologies for Selectivity Profiling
The two primary methodologies for assessing compound selectivity are biochemical assays and cell-based assays. Biochemical assays, such as kinase profiling, directly measure the interaction of a compound with a panel of purified proteins. In contrast, cell-based assays, like the Cellular Thermal Shift Assay (CETSA), evaluate target engagement within a more physiologically relevant cellular environment.
| Feature | Biochemical Assays (e.g., Kinase Panels) | Cell-Based Assays (e.g., CETSA) |
| Principle | Measures direct binding or inhibition of purified enzymes. | Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates. |
| Throughput | High-throughput screening against large panels of proteins is readily available. | Can be adapted for high-throughput formats, but generally lower throughput than biochemical panels. |
| Physiological Relevance | Lower, as it does not account for cell permeability, metabolism, or off-target effects within a cellular context. | Higher, as it confirms target engagement in a more native environment, accounting for cell entry and stability. |
| Data Output | IC50 or Ki values against a panel of proteins. | A thermal shift (ΔTm) or an isothermal dose-response fingerprint (ITDRF) to determine EC50. |
| Limitations | May not accurately reflect cellular potency and selectivity. | Can be technically challenging and may not be suitable for all protein targets. |
Experimental Protocols
Biochemical Selectivity Profiling: Kinase Panel
This protocol outlines a typical radiometric assay for assessing the selectivity of a compound against a panel of protein kinases.
Materials:
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Compound X stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
Respective kinase substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Compound X.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted Compound X or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of Compound X and determine the IC50 values.
Cell-Based Selectivity Profiling: Cellular Thermal Shift Assay (CETSA)
This protocol describes the CETSA method to confirm the intracellular target engagement of a compound.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium
-
Compound X stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (primary and secondary antibodies, etc.)
**Procedure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
